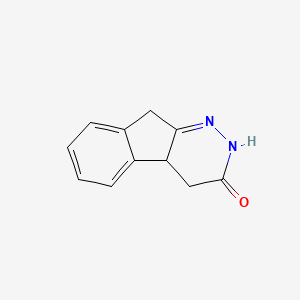
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is a heterocyclic compound that features a fused indene and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno(2,1-c)pyridazine derivatives. The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents and maintaining controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antihypertensive, antithrombotic, and inotropic agents.
Industry: Its unique structural properties make it useful in materials science for developing new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one involves its interaction with specific molecular targets. For instance, its inhibition of STAT3 protein disrupts signaling pathways involved in cancer cell proliferation . The compound’s ability to inhibit monoamine oxidase B suggests it affects neurotransmitter metabolism, which could be beneficial in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,4,4a,5-Tetrahydroindeno(1,2-c)pyridazin-3-one: This compound shares a similar core structure but differs in the position of the fused rings.
Indeno(1,2-c)pyridazin-5-ones: These derivatives exhibit selective inhibition of monoamine oxidase B and possess various biological activities.
Uniqueness
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is unique due to its specific ring fusion and the resulting electronic and steric properties
Properties
CAS No. |
100595-18-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,4,4a,9-tetrahydroindeno[2,1-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12-13-11/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
NSLWKAHYUAHLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=NNC1=O)CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
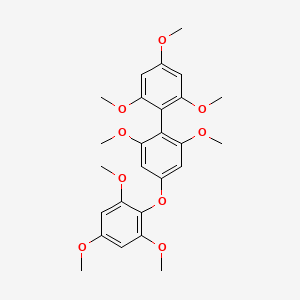
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

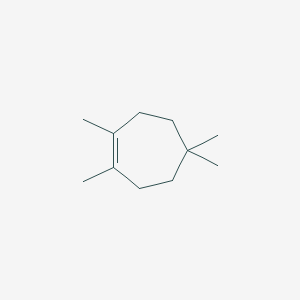
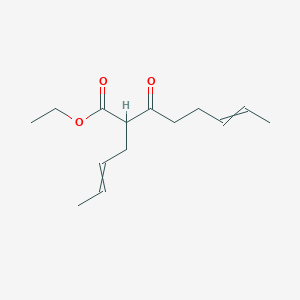
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
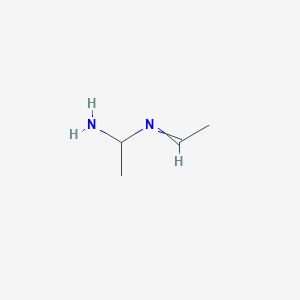

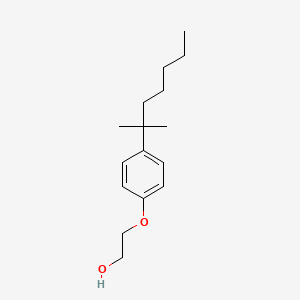
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

